![molecular formula C8H12N2 B13337412 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13337412.png)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile is a heterocyclic compound that contains nitrogen. This compound is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs. It plays a significant role in the production of antiviral medications such as boceprevir, a well-known protease inhibitor for the hepatitis C virus, and pf-07321332, an oral medication used for the treatment of COVID-19 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile can be achieved through various methods. One innovative approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous THF, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. The use of Ru (II) catalysis and the Gabriel synthesis are common in industrial settings to achieve higher yields and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to produce different derivatives and intermediates.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of antiviral medications and other pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a crucial intermediate in the development of antiviral drugs. In medicine, it is used in the synthesis of boceprevir and pf-07321332, which are essential for treating hepatitis C and COVID-19, respectively. Additionally, this compound has applications in the pharmaceutical industry for the production of various drugs .
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the case of boceprevir, the compound inhibits the protease enzyme of the hepatitis C virus, preventing the virus from replicating. Similarly, in pf-07321332, the compound targets the main protease of the SARS-CoV-2 virus, inhibiting its replication and thereby treating COVID-19 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile include other azabicyclohexane derivatives such as 3-azabicyclo[3.1.0]hexane and its various substituted forms.
Uniqueness: What sets this compound apart from its similar compounds is its specific structure and the presence of the dimethyl and carbonitrile groups. These functional groups contribute to its unique reactivity and its effectiveness as an intermediate in the synthesis of antiviral medications .
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile |
InChI |
InChI=1S/C8H12N2/c1-8(2)5-4-10-6(3-9)7(5)8/h5-7,10H,4H2,1-2H3 |
InChI-Schlüssel |
ZLISHYOBWCRHFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1C(NC2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



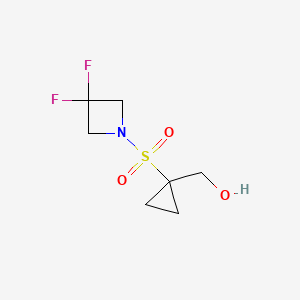
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)

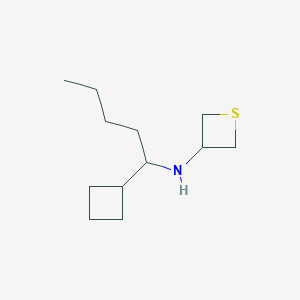

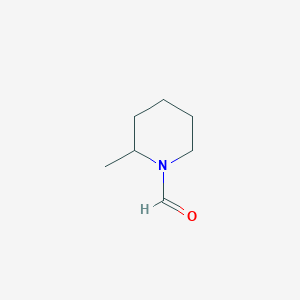
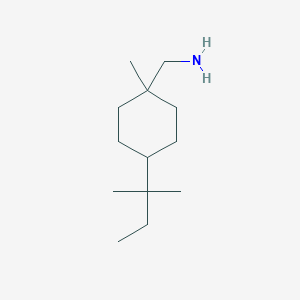
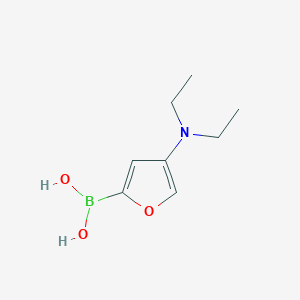

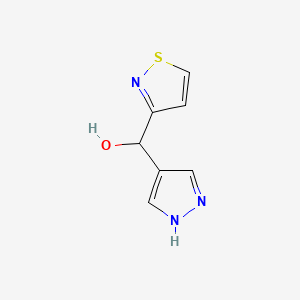
![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
![N-(4-chloro-3-fluoro-phenyl)-N'-[(1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indan-1-yl]oxamide](/img/structure/B13337413.png)

